tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKLJVSQYUJSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Pyrrolidine Intermediate Synthesis
The synthesis often begins with the preparation of Boc-protected pyrrolidine derivatives such as tert-butyl (S)-pyrrolidin-3-ylcarbamate. These intermediates are commonly prepared by protecting the amino group of chiral pyrrolidine derivatives using tert-butyl dicarbonate (Boc2O) under basic conditions.
For example, (S)-tert-butyl pyrrolidin-3-ylcarbamate can be synthesized by reacting the corresponding amino acid or amine with Boc2O in the presence of a base like sodium bicarbonate or triethylamine in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Purification and Isolation
After the key substitution step, the reaction mixture is typically purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
Crystallization methods may also be used depending on the solubility and stability of the product.
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Boc2O, base (e.g., NaHCO3 or TEA), solvent (THF/DCM), 0°C to RT | Protection of pyrrolidine amine to form Boc-protected pyrrolidine intermediate | High yield, typically >80% |
| 2 | 2-hydroxy-2-methylpropanal or equivalent, NaBH(OAc)3 or base (K2CO3), solvent (DCM/THF), RT | Reductive amination or nucleophilic substitution to introduce 2-hydroxy-2-methylpropyl group | Moderate to good yield (60-85%) |
| 3 | Purification by silica gel chromatography or preparative HPLC | Isolation of pure tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate | Purity >95% |
The reaction conditions such as temperature, solvent choice, and base selection critically affect the yield and purity of the product. For example, using milder bases and lower temperatures reduces side reactions like N,N-dialkylation or over-alkylation.
The Boc protecting group is stable under the reaction conditions used for the introduction of the hydroxyalkyl substituent but can be selectively removed under acidic conditions if further functionalization is needed.
The stereochemistry of the pyrrolidine ring is preserved during the synthesis, which is important for biological activity in potential pharmaceutical applications.
Structural confirmation is typically performed using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), mass spectrometry (MS), and sometimes X-ray crystallography for solid-state structure.
High-resolution mass spectrometry confirms the molecular weight consistent with C13H26N2O3 (258.36 g/mol).
| Aspect | Method / Reagent | Conditions | Outcome / Remarks |
|---|---|---|---|
| Boc Protection | tert-butyl dicarbonate (Boc2O), base | THF/DCM, 0°C to RT | Efficient amine protection |
| N-Substitution | 2-hydroxy-2-methylpropanal + NaBH(OAc)3 or alkyl halide + K2CO3 | RT, inert atmosphere | Introduction of hydroxyalkyl group |
| Purification | Silica gel chromatography, preparative HPLC | Solvent gradients (CHCl3/MeOH) | High purity isolation |
| Characterization | NMR, MS, elemental analysis | Standard analytical protocols | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected amines.
Scientific Research Applications
Tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with receptor sites, modulating biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate” can be contextualized against related carbamate-protected pyrrolidine derivatives. Below is a comparative analysis based on substituent variations, synthetic routes, and applications:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₄H₂₇N₂O₃.
Key Findings
In contrast, pyrimidine-substituted analogs (e.g., compound in ) exhibit improved π-π stacking interactions in receptor binding but lack the hydroxyl group’s solvation effects.
Synthetic Versatility: The target compound’s synthesis likely employs Mitsunobu or nucleophilic substitution reactions to attach the 2-hydroxy-2-methylpropyl group, similar to methods in for cyclohexyl derivatives. Compared to cyclopropane-containing analogs (e.g., compound 63 ), the absence of strained rings in the target compound simplifies synthetic scalability.
Protective Group Stability :
- The Boc group in the target compound offers superior stability under basic conditions relative to acetyl or furan-based protecting groups (e.g., compound in ), which may degrade during prolonged storage.
Biological Activity
Tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in various applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Tert-butyl ((1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl)methyl)carbamate
- Molecular Formula : C14H28N2O3
- Molecular Weight : 272.38 g/mol
- CAS Number : 1803587-78-1
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Physical Form | Oil |
| Storage Temperature | Room Temperature |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring may interact with receptor sites, influencing various biological pathways.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase.
- Cytokine Modulation : It may modulate inflammatory responses by affecting cytokine production, particularly in the context of neuroinflammatory conditions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound:
- In Vitro Studies : Research indicates that the compound can protect astrocytes from amyloid beta (Aβ) induced toxicity, reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 .
Comparative Studies
In comparison to similar compounds, this compound exhibits unique properties due to its specific functional groups. For instance:
| Compound | Enzyme Inhibition (IC50) | Aβ Aggregation Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| M4 Compound (related structure) | 15.4 nM | 85% at 100 μM |
Case Studies
- Alzheimer's Disease Models : In a study involving scopolamine-induced models of Alzheimer's disease, this compound demonstrated a moderate protective effect against Aβ-induced astrocyte death. However, the overall efficacy compared to established treatments like galantamine was limited, indicating a need for further optimization .
- Inflammatory Response Modulation : The compound's ability to modulate TNF-α levels suggests a potential role in treating neuroinflammatory conditions associated with neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl carbamate-protected amine. For example, analogous procedures use Boc-protected amines reacted with halogenated intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Optimization parameters include temperature control (0–20°C to minimize side reactions), catalytic DMAP for ester activation, and purification via column chromatography . Computational modeling (e.g., DFT calculations) can predict reactive intermediates to refine yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use / NMR to verify the tert-butyl group (singlet at ~1.4 ppm for ), pyrrolidine ring protons (δ 2.5–3.5 ppm), and carbamate carbonyl ( ~155 ppm) .
- Chromatography : HPLC or LC-MS with a C18 column and acetonitrile/water gradient to assess purity (>95%) .
- Elemental Analysis : Confirm molecular formula (e.g., CHNO) via combustion analysis .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of vapors .
- Storage : Refrigerate (<4°C) in airtight containers under inert gas (N) to prevent hydrolysis of the carbamate group .
- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly at the pyrrolidine and hydroxypropyl centers?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric Mannich reactions or enantioselective hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .
- Protecting Groups : Use tert-butyl carbamate as a temporary protecting group for amines to prevent racemization during coupling .
- X-ray Crystallography : Resolve absolute configuration via SHELX-refined crystal structures (e.g., SHELXL for small-molecule refinement) .
Q. What computational tools are effective for modeling intermolecular interactions and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to optimize geometry and simulate reaction pathways (e.g., carbamate hydrolysis energetics) .
- Molecular Dynamics (MD) : Predict solubility and aggregation behavior in solvents using AMBER or GROMACS .
- Docking Studies : AutoDock Vina to assess binding affinity to biological targets (e.g., enzymes with pyrrolidine-binding pockets) .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles (e.g., using Mercury software) .
- Dynamic Effects : Account for conformational flexibility in solution (NMR) vs. static solid-state (X-ray) structures via variable-temperature NMR .
- Redundant Synthesis : Reproduce the compound via alternate routes to rule out synthetic artifacts .
Q. What strategies are used to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor via LC-MS for hydrolysis products (e.g., tert-butanol and free amine) .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C for carbamate cleavage) .
- Light Sensitivity : UV-Vis spectroscopy to track photodegradation under UVA/UVB exposure .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to troubleshoot?
- Methodological Answer :
- Recrystallization Solvents : Test polar (ethanol) vs. nonpolar (hexane) solvents to isolate polymorphs .
- DSC Calibration : Validate instrumentation with standard references (e.g., indium) to ensure accuracy .
- Hydrate Formation : Characterize via Karl Fischer titration to detect water content affecting melting behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
